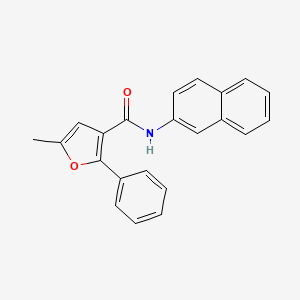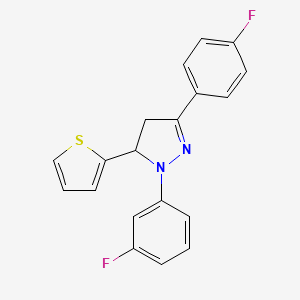![molecular formula C17H15Cl2N3O2 B15018351 2-[(2E)-2-(3,4-dichlorobenzylidene)hydrazinyl]-N-(2-ethylphenyl)-2-oxoacetamide](/img/structure/B15018351.png)
2-[(2E)-2-(3,4-dichlorobenzylidene)hydrazinyl]-N-(2-ethylphenyl)-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{N’-[(E)-(3,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-ETHYLPHENYL)FORMAMIDE is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) attached to a hydrazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{N’-[(E)-(3,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-ETHYLPHENYL)FORMAMIDE typically involves the condensation reaction between a hydrazine derivative and an aldehyde or ketone. The reaction is usually carried out in the presence of a solvent such as ethanol or methanol, and may require heating to facilitate the reaction. The general reaction scheme is as follows:
Hydrazine derivative+Aldehyde/Ketone→Hydrazone+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Solvent recovery and recycling are also important considerations in industrial production to minimize waste and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
1-{N’-[(E)-(3,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-ETHYLPHENYL)FORMAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone back to the corresponding hydrazine derivative.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Solvents: Ethanol, methanol, tetrahydrofuran (THF)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may regenerate the hydrazine derivative.
Aplicaciones Científicas De Investigación
1-{N’-[(E)-(3,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-ETHYLPHENYL)FORMAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mecanismo De Acción
The mechanism of action of 1-{N’-[(E)-(3,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-ETHYLPHENYL)FORMAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The exact pathways and molecular targets depend on the specific biological context and the compound’s structure-activity relationship.
Comparación Con Compuestos Similares
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- 1-{N’-[(E)-(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-ETHYLPHENYL)FORMAMIDE
Uniqueness
1-{N’-[(E)-(3,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-ETHYLPHENYL)FORMAMIDE is unique due to its specific substitution pattern on the phenyl rings, which can influence its reactivity and interactions with biological targets. The presence of the 3,4-dichlorophenyl group may enhance its binding affinity and specificity for certain enzymes or receptors, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C17H15Cl2N3O2 |
|---|---|
Peso molecular |
364.2 g/mol |
Nombre IUPAC |
N'-[(E)-(3,4-dichlorophenyl)methylideneamino]-N-(2-ethylphenyl)oxamide |
InChI |
InChI=1S/C17H15Cl2N3O2/c1-2-12-5-3-4-6-15(12)21-16(23)17(24)22-20-10-11-7-8-13(18)14(19)9-11/h3-10H,2H2,1H3,(H,21,23)(H,22,24)/b20-10+ |
Clave InChI |
WKSLQPMZRCNUHI-KEBDBYFISA-N |
SMILES isomérico |
CCC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)Cl)Cl |
SMILES canónico |
CCC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC(=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Amino-4-(3-iodophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15018285.png)
![(3E)-N-(4-chlorophenyl)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B15018286.png)
![N'-[(E)-(4-ethoxyphenyl)methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B15018291.png)
![4-(benzyloxy)-N'-[(E)-(4-propoxyphenyl)methylidene]benzohydrazide](/img/structure/B15018294.png)
![2-[(2E)-2-{2-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(furan-2-ylmethyl)-2-oxoacetamide](/img/structure/B15018298.png)
![5-methyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1H-benzimidazole](/img/structure/B15018300.png)

![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(2-hydroxy-5-methylphenyl)methylidene]acetohydrazide](/img/structure/B15018303.png)
![2-(Benzoyloxy)-4-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl benzoate](/img/structure/B15018308.png)
![N'-[(1E)-1-{4-[(4-chlorobenzyl)oxy]phenyl}ethylidene]-2-phenylacetohydrazide](/img/structure/B15018309.png)
![N-(2-Hydroxyethyl)-2-[1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetamide](/img/structure/B15018312.png)

![N-[(1E)-3-[(2E)-2-(5-ethoxy-2-hydroxybenzylidene)hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B15018318.png)
![2-{[(2-Ethylphenyl)imino]methyl}-4-(3-{[(2-ethylphenyl)imino]methyl}-4-hydroxybenzyl)phenol](/img/structure/B15018325.png)
